molecular formula C20H38O4S B1594560 Bis(2-ethylhexyl) 2,2'-thiobisacetate CAS No. 24293-43-4

Bis(2-ethylhexyl) 2,2'-thiobisacetate

Cat. No.: B1594560
CAS No.: 24293-43-4
M. Wt: 374.6 g/mol
InChI Key: KYWZILPIDASSGE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-ethylhexyl) 2,2’-thiobisacetate typically involves the esterification of thiodiacetic acid with 2-ethylhexanol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation to obtain the desired product.

Industrial Production Methods: In industrial settings, the production of bis(2-ethylhexyl) 2,2’-thiobisacetate follows a similar synthetic route but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal reaction conditions, and using advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) 2,2’-thiobisacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of bis(2-ethylhexyl) 2,2’-thiobisacetate involves its interaction with molecular targets and pathways within biological systems. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: Bis(2-ethylhexyl) 2,2’-thiobisacetate is unique due to its sulfur-containing thiodiacetic acid moiety, which imparts distinct chemical and physical properties compared to other plasticizers. This uniqueness makes it suitable for specialized applications where enhanced stability and specific interactions are required .

Properties

IUPAC Name

2-ethylhexyl 2-[2-(2-ethylhexoxy)-2-oxoethyl]sulfanylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38O4S/c1-5-9-11-17(7-3)13-23-19(21)15-25-16-20(22)24-14-18(8-4)12-10-6-2/h17-18H,5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWZILPIDASSGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)COC(=O)CSCC(=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10884898
Record name Acetic acid, 2,2'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24293-43-4
Record name 1,1′-Bis(2-ethylhexyl) 2,2′-thiobis[acetate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24293-43-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2,2'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024293434
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2,2'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Acetic acid, 2,2'-thiobis-, 1,1'-bis(2-ethylhexyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10884898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bis(2-ethylhexyl) 2,2'-thiobisacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.923
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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